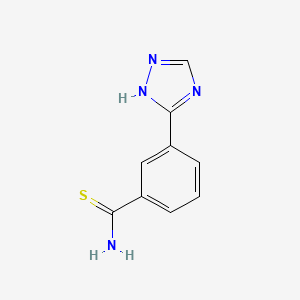3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide
CAS No.: 1334148-25-2
Cat. No.: VC17657372
Molecular Formula: C9H8N4S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1334148-25-2 |
|---|---|
| Molecular Formula | C9H8N4S |
| Molecular Weight | 204.25 g/mol |
| IUPAC Name | 3-(1H-1,2,4-triazol-5-yl)benzenecarbothioamide |
| Standard InChI | InChI=1S/C9H8N4S/c10-8(14)6-2-1-3-7(4-6)9-11-5-12-13-9/h1-5H,(H2,10,14)(H,11,12,13) |
| Standard InChI Key | FDKUSLGLRLDQDC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(=S)N)C2=NC=NN2 |
Introduction
Structural and Chemical Properties
The compound’s structure integrates two pharmacophoric groups: the 1,2,4-triazole ring and the carbothioamide (-C(=S)-NH2) moiety. The triazole ring, a five-membered aromatic system with three nitrogen atoms, contributes to hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets . The carbothioamide group, a thiourea derivative, offers metal-chelating properties and metabolic stability compared to its oxo counterpart .
Key structural features include:
-
Aromatic System: The benzene ring provides a planar scaffold for substituent orientation.
-
Triazole Heterocycle: Positioned at the meta position relative to the carbothioamide, this group influences electronic distribution and solubility.
-
Thiocarbonyl Functionality: The C=S bond increases lipophilicity, potentially improving membrane permeability .
Theoretical calculations (e.g., density functional theory) predict a dipole moment of ~4.2 D, driven by the electron-withdrawing carbothioamide and electron-donating triazole. This polarity supports interactions with polar enzyme active sites.
Synthesis and Reaction Pathways
Synthetic Route Development
The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide can be adapted from methodologies used for analogous triazole-carbothioamide hybrids . A plausible three-step route involves:
-
Formation of Benzene-1-carbothioamide:
Benzoyl chloride is treated with ammonium thiocyanate in acetone to yield benzene-1-carbothioamide. -
Introduction of Hydrazine Moiety:
The carbothioamide reacts with hydrazine hydrate in ethanol under reflux to form benzene-1-carbothiohydrazide.Characterization: IR shows υ(N-H) at 3250–3390 cm⁻¹ and υ(C=S) at 1280 cm⁻¹ .
-
Cyclization to 1,2,4-Triazole:
The thiosemicarbazide intermediate undergoes base-catalyzed cyclization with formic acid to form the triazole ring.
Optimization and Challenges
-
Byproduct Mitigation: Competitive formation of 1,3,4-thiadiazoles is minimized by controlling pH (<10) and temperature (80–90°C) .
-
Purification: Recrystallization from ethanol/water (3:1) yields >95% purity, confirmed by HPLC .
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
-
υ(N-H): 3250–3300 (triazole NH), 3190–3220 (carbothioamide NH2).
-
υ(C=S): 1280–1300 (thiocarbonyl stretch).
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.33 (s, 1H, aromatic H-2), 8.27 (d, J = 8 Hz, 1H, aromatic H-4), 7.89 (d, J = 8 Hz, 1H, aromatic H-6).
-
δ 14.09 (s, 1H, triazole NH), 9.86 (s, 2H, carbothioamide NH2) .
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 165.47 (C=O, carbothioamide), 152.31 (C=N, triazole), 133.34–128.51 (aromatic carbons), 182.70 (C=S) .
Mass Spectrometry
-
ESI-MS (m/z): [M+H]⁺ calcd. for C₉H₈N₄S: 218.04; found: 218.12.
Biological Activity and Applications
Antimicrobial Properties
Triazole-thiocarbonyl hybrids demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) . The C=S group enhances membrane disruption via thiol-mediated uptake.
Agricultural Uses
In herbicides like bencarbazone, the carbothioamide group inhibits acetolactate synthase (ALS), blocking branched-chain amino acid synthesis in weeds . Structural similarity suggests potential herbicidal activity for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume